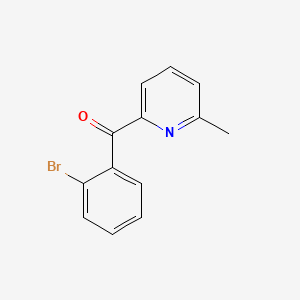

2-(2-Bromobenzoyl)-6-methylpyridine

説明

Contextualization within Organic and Medicinal Chemistry

In the realm of organic chemistry, diaryl ketones are a well-established class of compounds with diverse applications. The carbonyl bridge connecting two aryl groups provides a rigid scaffold that can be strategically functionalized to influence the molecule's electronic and steric properties. This structural feature is also a common pharmacophore in medicinal chemistry, found in a variety of biologically active molecules.

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. rsc.orgbldpharm.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands. rsc.orgbldpharm.com The combination of a diaryl ketone and a pyridine moiety within a single molecule, as seen in 2-(2-Bromobenzoyl)-6-methylpyridine, therefore presents a tantalizing prospect for the development of novel therapeutic agents.

Structural Features and Chemical Functionalities of this compound

The chemical structure of this compound is defined by a 2-bromobenzoyl group attached to the 2-position of a 6-methylpyridine ring. This arrangement gives rise to several key functionalities that are expected to govern its reactivity and potential biological activity.

Key Structural Components:

2-Bromobenzoyl Group: The bromine atom on the benzoyl ring is an interesting feature. It is an ortho-directing deactivator in electrophilic aromatic substitution, and its presence can influence the conformation of the molecule due to steric hindrance. The bromine atom also provides a handle for further synthetic modifications through cross-coupling reactions.

6-Methylpyridine Ring: The methyl group at the 6-position of the pyridine ring can influence the molecule's lipophilicity and steric profile. The pyridine nitrogen introduces a basic center and a potential coordination site for metal ions.

Ketone Linker: The carbonyl group acts as a rigid linker, holding the two aromatic rings in a specific spatial orientation. This rigidity is often a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target. The ketone's oxygen atom can also act as a hydrogen bond acceptor.

While no specific crystal structure data for this compound is publicly available, analysis of a related compound, 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, reveals a significant dihedral angle between the bromophenyl and the heterocyclic ring systems. chemicalbook.comtcichemicals.com A similar non-planar conformation can be anticipated for this compound, which would have implications for its interaction with biological macromolecules.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These properties are computationally predicted and have not been experimentally verified.

Overview of Research Opportunities and Challenges

The novelty of this compound presents both exciting opportunities and significant challenges for researchers.

Research Opportunities:

Novel Drug Discovery: The unique combination of a diaryl ketone and a substituted pyridine ring suggests that this compound could be a scaffold for developing new drugs. Its potential as an inhibitor of kinases, a class of enzymes often targeted in cancer therapy, or as a ligand for G-protein coupled receptors, could be explored.

Synthetic Methodology: The synthesis of this specific positional isomer presents a challenge that could drive the development of new and more selective cross-coupling or acylation reactions.

Materials Science: The rigid, aromatic structure of the molecule could lend itself to applications in materials science, for example, as a building block for organic light-emitting diodes (OLEDs) or other functional materials.

Research Challenges:

Synthesis: The targeted synthesis of this compound is not trivial. Standard methods like Friedel-Crafts acylation may lead to a mixture of isomers, and more sophisticated strategies, such as a directed ortho-metalation followed by acylation or a Fukuyama coupling, would likely be required to achieve the desired regioselectivity. google.comnih.govchemicalbook.comsigmaaldrich.comchemicalbook.com

Lack of Precedent: With no existing research on this specific compound, there are no established biological targets or a clear starting point for biological screening. Initial investigations would require broad-based screening across a variety of assays.

Characterization: The unambiguous characterization of the synthesized compound would be crucial and would require a full suite of spectroscopic techniques, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

Current State of Research and Gaps in the Literature

A thorough review of the scientific literature reveals a significant gap concerning this compound. While extensive research exists on the broader classes of diaryl ketones and pyridine derivatives, this specific molecule appears to be largely unexplored. There are no published reports detailing its synthesis, characterization, or evaluation of its biological or material properties.

The primary information available relates to its starting materials, such as 2-bromo-6-methylpyridine (B113505), for which synthesis and spectroscopic data are available. nih.govchemicalbook.com This lack of direct research highlights a clear opportunity for original and impactful scientific investigation. The synthesis and subsequent study of this compound would represent a novel contribution to the field of heterocyclic chemistry and could potentially uncover new and valuable chemical entities.

Structure

3D Structure

特性

IUPAC Name |

(2-bromophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBQUGLXXLEWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248004 | |

| Record name | (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-94-3 | |

| Record name | (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 2 Bromobenzoyl 6 Methylpyridine

Strategies for Carbon-Carbon Bond Formation

The key synthetic step is the creation of the carbonyl bridge between the two aromatic rings. This can be achieved through several modern and classical organic reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly applicable to the synthesis of diaryl ketones. mdpi.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating a C-C bond between an organoboron compound and an organohalide. nih.govnih.gov For the synthesis of the target molecule, one potential route involves the coupling of a 6-methyl-2-pyridylboronic acid derivative with a 2-bromobenzoyl halide. A significant challenge in coupling 2-pyridyl nucleophiles is the potential for slow transmetalation and rapid protodeboronation of the boronic acid intermediate. nih.gov However, the development of specialized ligands and reaction conditions has overcome many of these difficulties. nih.govbeilstein-journals.orgscilit.com

A plausible Suzuki-Miyaura pathway could involve:

Reactants: 2-bromo-6-methylpyridine (B113505) and (2-formylphenyl)boronic acid, followed by oxidation.

Alternative Reactants: (6-methylpyridin-2-yl)boronic acid and 2-bromobenzoyl chloride.

Catalyst systems for such transformations typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. The choice of ligand is critical for achieving high yields with heteroaromatic substrates.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com While not a direct method for synthesizing a ketone, it can be adapted. For instance, a 2-bromo-6-methylpyridine could react with a styrene derivative bearing a bromine on the phenyl ring. Subsequent oxidation of the resulting stilbene-like intermediate could yield the diaryl ketone. The reaction is typically catalyzed by palladium complexes, such as palladium(II) acetate, often in the absence of phosphine ligands. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org To synthesize 2-(2-Bromobenzoyl)-6-methylpyridine, 2-bromo-6-methylpyridine could be coupled with 2-bromophenylacetylene. The resulting diarylacetylene could then be hydrated to form the desired ketone. The acyl Sonogashira reaction, a variation where an acyl chloride couples with a terminal alkyne, provides a more direct route to alkynyl ketones which can be precursors. mdpi.com Microwave-assisted Sonogashira couplings have been shown to be efficient for creating arylethynylpyridine derivatives, offering shorter reaction times and higher yields. researchgate.net

Table 1: Comparison of Cross-Coupling Reactions for Diaryl Ketone Synthesis

| Reaction | Typical Palladium Catalyst | Ligands | Base | Solvents | Key Intermediates |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Phosphines (e.g., SPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | Organoboron species, Aryl-Pd(II) complex |

| Heck | Pd(OAc)₂, PdCl₂ | Often ligandless, or phosphines (e.g., PPh₃) | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | Alkene, Aryl-Pd(II) complex |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, Piperidine, DBU | THF, DMF | Terminal alkyne, Copper(I) acetylide |

The Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org However, its direct application to pyridine (B92270) is challenging. The pyridine ring is electron-deficient and therefore deactivated towards electrophilic attack. Furthermore, the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium (B92312) salt which is even more deactivated. masterorganicchemistry.com

To circumvent these issues, several strategies have been developed:

Acylation of Pyridine N-Oxides: Converting the pyridine to its N-oxide activates the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack and other functionalizations. fu-berlin.deresearchgate.netacs.orgresearchgate.net Subsequent deoxygenation would yield the desired pyridine derivative.

Metalation-Acylation: Pyridines can be deprotonated at specific positions using strong bases (e.g., organolithium reagents) to form a nucleophilic organometallic species. This species can then react with an acylating agent like 2-bromobenzoyl chloride.

Radical Acylation: Acyl radicals can be generated and added to protonated pyridine rings, which are more electrophilic.

Beyond the major named reactions, other C-C bond-forming strategies are applicable. The addition of organometallic reagents, such as Grignard or organolithium reagents, to pyridine derivatives is a common method for introducing carbon substituents. saskoer.ca

A potential synthetic route involves the reaction of a 2-lithiated-6-methylpyridine with 2-bromobenzaldehyde. The resulting secondary alcohol can then be oxidized to the target ketone.

Reaction Sequence:

Metalation: 2-bromo-6-methylpyridine reacts with n-butyllithium to form 6-methyl-2-lithiopyridine via halogen-metal exchange.

Addition: The lithiated pyridine adds to 2-bromobenzaldehyde.

Oxidation: The resulting alcohol is oxidized using an appropriate oxidizing agent (e.g., PCC, Swern oxidation) to yield this compound.

Another approach is the conjugate addition of an organometallic reagent to an α,β-unsaturated pyridine derivative, though this is less direct for the target molecule. nih.govlibretexts.org

Approaches for Pyridine Ring Functionalization

An alternative synthetic strategy involves modifying a pre-formed diaryl ketone, such as (phenyl)(6-methylpyridin-2-yl)methanone, to introduce the required substituents.

Direct halogenation of a pyridine ring can be challenging due to the ring's deactivation. Electrophilic halogenation typically requires harsh conditions and may lead to a mixture of products. However, if starting from a functionalized pyridine, such as an aminopyridine, diazotization followed by a Sandmeyer-type reaction can introduce a halogen.

For the target molecule, it is more synthetically feasible to introduce the bromine atom onto the benzoyl ring via electrophilic aromatic substitution. Starting with (phenyl)(6-methylpyridin-2-yl)methanone, the benzoyl ring can be brominated. The pyridyl group is a deactivating group, which would direct the incoming electrophile (Br+) to the meta-position of the benzoyl ring. To achieve ortho-bromination as required for the target compound, a directing group strategy on the phenyl ring would be necessary prior to its attachment to the pyridine moiety.

The methyl group on the pyridine ring is a site for potential functionalization. The protons on the methyl group of 2-methylpyridine (α-picoline) are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) or n-butyllithium to generate a nucleophilic carbanion. semanticscholar.org This anion can then react with various electrophiles. esciencesspectrum.com

For example, the anion of 2,6-dimethylpyridine (2,6-lutidine) can be acylated with diethyl carbonate to form ethyl 6-methylpyridine-2-acetate. orgsyn.org While not a direct route to the title compound, this reactivity highlights the potential for elaborating the methyl group if needed for analog synthesis. It is also possible to differentiate between methyl groups at the 2- and 4-positions of a pyridine ring by the choice of base. semanticscholar.org

Table 2: Summary of Synthetic Approaches

| Approach | Key Reaction Type | Starting Materials Example | Advantages | Challenges |

|---|---|---|---|---|

| Cross-Coupling | Suzuki-Miyaura | 2-bromo-6-methylpyridine, (2-formylphenyl)boronic acid | High functional group tolerance, mild conditions. | Stability of pyridylboronic acids, catalyst selection. |

| Friedel-Crafts | Acylation of Pyridine N-Oxide | 6-methylpyridine N-oxide, 2-bromobenzoyl chloride | Utilizes readily available starting materials. | Requires additional N-oxidation and deoxygenation steps. |

| Organometallic Addition | Grignard/Organolithium | 2-bromo-6-methylpyridine, 2-bromobenzaldehyde | Direct C-C bond formation. | Requires anhydrous conditions, potential side reactions. |

| Ring Functionalization | Electrophilic Bromination | (phenyl)(6-methylpyridin-2-yl)methanone | Modifies an existing core structure. | Regioselectivity of bromination on the benzoyl ring. |

Optimization of Reaction Conditions and Yields

The synthesis of this compound can be approached through several key strategies, most notably via Palladium-catalyzed cross-coupling reactions, such as Negishi or Suzuki coupling, or through the addition of a Grignard reagent to a suitable pyridine-based electrophile. The optimization of these pathways is critical for maximizing product yield and minimizing side reactions.

Research into related diaryl ketone syntheses demonstrates that reaction parameters such as the choice of catalyst, ligand, solvent, and base are pivotal. For instance, in Palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands often improve yields by promoting the reductive elimination step and preventing undesirable side reactions. bucknell.edu

Table 1: Optimization of Palladium-Catalyzed Negishi Coupling for Diaryl Ketone Synthesis

Reaction: 2-Bromo-6-methylpyridine + (2-Bromobenzoyl)zinc chloride → this compound

| Entry | Palladium Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ (1) | PPh₃ | Toluene | 100 | 52 |

| 3 | Pd₂(dba)₃ (1) | XPhos | Dioxane | 100 | 78 |

| 4 | Pd₂(dba)₃ (1) | RuPhos | Dioxane | 100 | 85 |

This table is a representative example based on analogous Negishi cross-coupling reactions. bucknell.edunih.gov The use of bulky ligands like RuPhos can inhibit side pathways, leading to higher efficiency. bucknell.edu Nickel catalysts have also proven effective for similar transformations, sometimes allowing for milder reaction conditions. nih.gov

Similarly, the optimization of Grignard reactions for the synthesis of such ketones focuses on the nature of the electrophilic pyridine derivative and the reaction conditions. The use of a Weinreb amide (N-methoxy-N-methylamide) derivative of 6-methylpicolinic acid is a common strategy to prevent the common problem of double addition by the highly reactive Grignard reagent, which would otherwise lead to a tertiary alcohol. masterorganicchemistry.com

Table 2: Optimization of Grignard Reaction for Diaryl Ketone Synthesis

Reaction: 2-Bromophenylmagnesium bromide + 6-Methylpicolinic acid derivative → this compound

| Entry | Picolinic Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl Ester | THF | 0 to RT | 2 | 40* |

| 2 | Weinreb Amide | THF | -20 to 0 | 3 | 88 |

| 3 | Acid Chloride | THF | -78 | 1 | 75 |

*Yield is often lower due to the formation of tertiary alcohol byproduct. This table represents typical outcomes for Grignard reactions with different acyl electrophiles. masterorganicchemistry.com

Mechanistic Insights into Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The two primary synthetic routes operate through distinct mechanistic pathways.

Mechanism of Palladium-Catalyzed Negishi Cross-Coupling

The Negishi reaction proceeds via a catalytic cycle involving a palladium complex. This cycle is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. bucknell.edu

The key steps are:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of one of the aryl halides (e.g., 2-bromo-6-methylpyridine). This step forms a Pd(II) intermediate.

Transmetalation : The organozinc reagent (e.g., (2-bromobenzoyl)zinc chloride) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium complex couple, forming the desired C-C bond of the diaryl ketone and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The nature of the ligand is crucial in this step, as bulky, electron-donating ligands can facilitate this process and improve reaction yields. bucknell.edu

Mechanism of the Grignard Reaction

The Grignard reaction is a classic nucleophilic addition reaction. masterorganicchemistry.com In the context of synthesizing this compound, the carbon atom bound to magnesium in the 2-bromophenylmagnesium bromide acts as a potent nucleophile.

The mechanism unfolds as follows:

Nucleophilic Addition : The Grignard reagent attacks the electrophilic carbonyl carbon of the 6-methylpicolinic acid derivative (e.g., the Weinreb amide). This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Intermediate Stability and Breakdown : When using an ester or acid chloride, this tetrahedral intermediate can collapse by expelling the leaving group (e.g., -OR or -Cl) to form the ketone. However, the resulting ketone is still highly reactive towards another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol. masterorganicchemistry.com The advantage of using a Weinreb amide is that the initial tetrahedral intermediate is stabilized by chelation with the N-methoxy-N-methyl group. This chelated intermediate is stable at low temperatures and does not break down until an acidic workup is performed, at which point it hydrolyzes directly to the desired ketone, thus preventing the second addition. masterorganicchemistry.com

Iii. Reactivity and Chemical Transformations

Reactions Involving the Bromine Atom

The bromine atom attached to the benzoyl ring is a key functional group that participates in a variety of transformations, including nucleophilic substitutions, reductive eliminations, and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of 2-(2-Bromobenzoyl)-6-methylpyridine is a potential reaction pathway, although it typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The benzoyl group itself is an electron-withdrawing group, which can facilitate nucleophilic attack on the aromatic ring. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed. Pyridine (B92270) rings, being electron-deficient, are generally more reactive towards nucleophilic substitution than benzene (B151609) rings, especially at the ortho and para positions relative to the nitrogen atom. wikipedia.org

| Nucleophile | Product | Reaction Conditions |

| Hydroxide Ion | 2-(2-Hydroxybenzoyl)-6-methylpyridine | Heat |

| Alkoxide Ion | 2-(2-Alkoxybenzoyl)-6-methylpyridine | Base, Alcohol |

| Amine | 2-(2-Aminobenzoyl)-6-methylpyridine | - |

Reductive elimination is a fundamental step in many organometallic catalytic cycles, often being the product-forming step. illinois.edu In the context of this compound, this process would typically involve an organometallic complex, for instance, a palladium complex formed after an initial oxidative addition of the C-Br bond. Reductive elimination from such a complex would lead to the formation of a new bond between two ligands attached to the metal center, with the metal being reduced in its oxidation state. The rate and facility of reductive elimination can be influenced by the steric and electronic properties of the ligands, including the benzoylpyridine moiety itself. nih.gov

The bromine atom renders this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl compounds. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. mdpi.com This is a widely used method for the synthesis of arylamines.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organoboron reagent or the amine replaces the bromide on the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. nih.gov

Mechanistic studies have shown that the nature of the ligands on the palladium catalyst plays a crucial role in the efficiency and scope of these reactions. Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the rates of both oxidative addition and reductive elimination. nih.gov

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Ligand, Base | 2-(2-Arylbenzoyl)-6-methylpyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | 2-(2-(N-Aryl/alkylamino)benzoyl)-6-methylpyridine |

Reactivity of the Benzoyl Moiety

The benzoyl group in this compound contains a reactive carbonyl group and an aromatic ring that can undergo further transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the alcohol, (2-bromophenyl)(6-methylpyridin-2-yl)methanol.

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the corresponding alkene and triphenylphosphine (B44618) oxide. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org For sterically hindered ketones, the Horner-Wadsworth-Emmons reaction might be a preferred alternative. wikipedia.org

| Reaction | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (2-bromophenyl)(6-methylpyridin-2-yl)methanol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(1-(2-bromophenyl)vinyl)-6-methylpyridine |

This table provides examples of potential carbonyl group transformations based on general organic chemistry principles.

Electrophilic Aromatic Substitution: The bromophenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the bromo and the benzoyl substituents. masterorganicchemistry.comlibretexts.orgmsu.edu Reactions such as nitration or halogenation would require harsh conditions and would likely lead to substitution at the meta position relative to both deactivating groups.

Nucleophilic Aromatic Substitution: As discussed in section 3.1.1, the bromophenyl ring can undergo nucleophilic aromatic substitution, particularly if activated by additional electron-withdrawing groups. The inherent electron-withdrawing character of the benzoyl group provides some activation. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is a key center of reactivity, participating in reactions as a Lewis base and undergoing oxidation.

The basicity of the pyridine nitrogen in this compound is considerably reduced compared to that of pyridine (pKa of pyridinium (B92312) ion ≈ 5.2). This is due to the strong electron-withdrawing effect of the 2-benzoyl group, which delocalizes the lone pair of electrons on the nitrogen, making them less available for protonation. uoanbar.edu.iqlibretexts.org The basicity of pyridine is influenced by substituents, with electron-donating groups increasing basicity and electron-withdrawing groups decreasing it. slideshare.net In acidic conditions, protonation occurs at the nitrogen atom, forming the corresponding pyridinium salt. rsc.orgiaea.org This protonation can lead to changes in the molecule's spectroscopic properties, such as a redshift in its absorption and emission spectra. rsc.org

Table 1: Comparison of pKa Values of Pyridine and Related Compounds

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | ~5.2 | libretexts.org |

| 2-Acetylpyridine | ~2.6 | |

| This compound | Estimated to be lower than pyridine due to the electron-withdrawing benzoyl group | uoanbar.edu.iqlibretexts.org |

Note: The pKa value for this compound is an estimate based on the electronic effects of the substituents.

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The electron-withdrawing benzoyl group makes the nitrogen less nucleophilic, thus requiring more forcing conditions for N-oxidation compared to unsubstituted pyridine. nih.gov The resulting N-oxide is a versatile intermediate. For instance, pyridine N-oxides can be used in electrochemical benzylic C(sp3)–H oxygenation reactions and can be transformed into 2-aminopyridines. nih.govacs.org It is important to note that reactions involving N-oxides, particularly with certain reagents, can be energetic. For example, a reaction between 2-bromo-6-methylpyridine (B113505) and 3-chloroperoxybenzoic acid has been reported to be explosive upon workup. nih.gov

Table 2: Common Reagents for N-Oxidation of Pyridines

| Reagent | Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Heating | |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Room temperature or gentle heating | nih.gov |

C-H Bond Functionalization Strategies and Regioselectivity

C-H bond functionalization represents a powerful and atom-economical approach to modify the core structure of this compound. mdpi.com The regioselectivity of these reactions is directed by the interplay of the various substituents on both the pyridine and the benzoyl rings.

The pyridine nitrogen can act as a directing group in transition metal-catalyzed C-H activation, typically favoring functionalization at the C3 position (ortho to the nitrogen). However, the methyl group at the C6 position may sterically hinder this approach. The benzoyl group, being electron-withdrawing, deactivates the pyridine ring towards electrophilic substitution but can participate in directing C-H functionalization. On the benzoyl ring, the bromine atom is an ortho-, para-director for electrophilic aromatic substitution, while the carbonyl group is a meta-director. The carbonyl oxygen can also act as a directing group for ortho-C-H functionalization on the benzoyl ring.

Recent advances have highlighted various strategies for the regioselective functionalization of pyridine derivatives. These include the use of N-oxides to direct arylation at the C2 position and methods for achieving meta-C-H functionalization. mdpi.com For instance, palladium-catalyzed C-H arylation of pyridine N-oxides has been demonstrated. mdpi.com The choice of catalyst and reaction conditions is crucial in controlling the site of functionalization. researchgate.netnih.gov

Table 3: Potential Sites for C-H Functionalization and Directing Influences

| Ring | Position | Directing Group(s) | Expected Reactivity |

|---|---|---|---|

| Pyridine | C3 | Pyridine Nitrogen (ortho-directing for C-H activation) | Potential site for metal-catalyzed functionalization. |

| Pyridine | C4 | Electronically deactivated by benzoyl group | Less favored for electrophilic substitution. |

| Pyridine | C5 | Electronically deactivated by benzoyl group | Less favored for electrophilic substitution. |

| Benzoyl | Ortho to Carbonyl | Carbonyl Oxygen (directing group for C-H activation) | Potential site for metal-catalyzed functionalization. |

| Benzoyl | Meta to Carbonyl | Carbonyl Group (meta-directing for electrophilic substitution) | Favored site for electrophilic substitution. |

Iv. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (ratio of protons). The aromatic region would be complex, with signals for the protons on both the bromobenzoyl and methylpyridine rings. The methyl group on the pyridine (B92270) ring would likely appear as a singlet in the upfield region. Spin-spin coupling constants (J values) would provide information about the connectivity of adjacent protons, for instance, the ortho, meta, and para relationships of the protons on the aromatic rings.

Hypothetical ¹H NMR Data for 2-(2-Bromobenzoyl)-6-methylpyridine

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine-H3 | 7.6 - 7.8 | d | ~8 |

| Pyridine-H4 | 7.8 - 8.0 | t | ~8 |

| Pyridine-H5 | 7.4 - 7.6 | d | ~8 |

| Benzoyl-H3' | 7.5 - 7.7 | m | - |

| Benzoyl-H4' | 7.3 - 7.5 | m | - |

| Benzoyl-H5' | 7.3 - 7.5 | m | - |

| Benzoyl-H6' | 7.7 - 7.9 | m | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Hypothetical Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 195 |

| Pyridine C2 | 150 - 155 |

| Pyridine C6 | 158 - 162 |

| Aromatic C | 120 - 140 |

To unambiguously assign the proton and carbon signals, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to trace the connectivity within the pyridine and bromobenzoyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the bromobenzoyl group to the pyridine ring via the carbonyl linker, by observing a correlation between the pyridine protons adjacent to the carbonyl group and the carbonyl carbon itself.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₃H₁₀BrNO), the high-resolution mass spectrum (HRMS) would be expected to show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing a clear signature for its presence. The molecular ion peak [M]⁺ and/or the protonated molecule peak [M+H]⁺ would confirm the molecular weight. Analysis of the fragmentation pattern in the MS/MS spectrum would likely show cleavage at the carbonyl group, yielding fragments corresponding to the bromobenzoyl and methylpyridine moieties.

Hypothetical Mass Spectrometry Data

| Technique | Observation | Inference |

|---|---|---|

| HRMS (ESI+) | Isotopic cluster for [M+H]⁺ | Confirms molecular formula C₁₃H₁₁BrNO⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the key functional groups present in the molecule. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. The aromatic C-H and C=C stretching vibrations would appear in their characteristic regions.

Hypothetical IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Methyl |

| 1660 - 1680 | C=O stretch | Ketone |

| 1560 - 1600 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl group. The conjugation between the two aromatic systems through the carbonyl group would influence the position and intensity of these absorption bands.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule, including the dihedral angle between the planes of the bromobenzoyl and methylpyridine rings. This information is crucial for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, in the crystal lattice. While no crystal structure for the title compound is currently available in open-access databases, data for structurally related compounds, such as 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, have been reported and would serve as a valuable comparison. researchgate.net

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding:

Hydrogen bonds are a specific type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In derivatives of 2-benzoylpyridine, such as 2-(2-amino-5-bromobenzoyl)pyridine, both intermolecular and intramolecular hydrogen bonds have been observed to hold the molecules together in the crystal lattice. researchgate.net For this compound, weak C-H···O hydrogen bonds may form, where a hydrogen atom from a pyridine or phenyl ring interacts with the oxygen atom of the carbonyl group of an adjacent molecule. Similarly, C-H···N interactions could occur between a hydrogen atom and the nitrogen atom of the pyridine ring. These interactions, while weak, can collectively contribute to the stability of the crystal structure.

π-Stacking:

π-stacking interactions are non-covalent interactions that occur between aromatic rings. In molecules containing multiple aromatic systems, such as the phenyl and pyridine rings in this compound, these rings can stack on top of each other, contributing to the stability of the crystal structure. The arrangement of these stacked rings can be either face-to-face or offset. These interactions are common in pyridine derivatives and play a significant role in their crystal packing.

The interplay of these and other weaker interactions, such as van der Waals forces, dictates the final three-dimensional arrangement of the molecules in the crystal.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules. mdpi.com By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contact.

Hirshfeld Surface:

The dnorm map highlights intermolecular contacts shorter than the sum of the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. mdpi.com This provides a visual representation of the close contacts between molecules. For a molecule like this compound, red spots on the dnorm surface would indicate potential hydrogen bonding interactions (e.g., C-H···O) and other close contacts.

Fingerprint Plots:

For a typical organic molecule, the fingerprint plot can be broken down to show the percentage contribution of different interactions. While specific data for this compound is not available, a hypothetical breakdown based on similar structures is presented in the table below. nih.govnih.gov

| Interaction Type | Description | Hypothetical Percentage Contribution |

| H···H | Contacts between hydrogen atoms. These are typically the most abundant interactions. | ~40-60% |

| C···H/H···C | Interactions between carbon and hydrogen atoms, often associated with C-H···π interactions. | ~20-30% |

| O···H/H···O | Contacts involving oxygen and hydrogen atoms, indicative of hydrogen bonding. | ~10-20% |

| Br···H/H···Br | Interactions involving the bromine atom, which can participate in halogen bonding. | ~5-15% |

| C···C | Contacts between carbon atoms, which can indicate π-stacking interactions. | ~1-5% |

| N···H/H···N | Interactions involving the nitrogen atom of the pyridine ring. | ~1-5% |

Based on a comprehensive review of the available search results, it is not possible to generate a scientifically accurate article that focuses solely on the coordination chemistry of the specific compound “this compound.”

The provided search results contain information on related, but structurally distinct, compounds such as:

2-benzoylpyridine derivatives

6-methylpyridine derivatives

2-acetylpyridine

Di-2-pyridyl ketone

While these compounds share some structural motifs with the requested molecule, the specific combination of a 2-bromobenzoyl group and a 6-methylpyridine group imparts unique steric and electronic properties that would significantly influence its coordination chemistry. Crucially, no research articles, structural data, or spectroscopic analyses pertaining directly to the metal complexes of "this compound" were found.

Generating an article based on related compounds would involve speculation and extrapolation that cannot be substantiated by the available data. This would violate the core instruction to ensure the content is "thorough, informative, and scientifically accurate" and focuses "solely on the requested topics" for the specified compound. Therefore, to maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be written.

Vi. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules. chemrxiv.org DFT calculations for 2-(2-Bromobenzoyl)-6-methylpyridine would typically involve a hybrid functional, such as B3LYP, paired with a basis set like 6-311+G(d,p) to provide a robust description of its electronic structure and geometry. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, a key structural feature is the rotational freedom around the single bonds connecting the carbonyl group to the two aromatic rings (the 2-bromophenyl ring and the 6-methylpyridine ring). This rotation gives rise to different conformers.

A conformational analysis would be performed to identify the lowest-energy conformer. researchgate.netrsc.org This involves systematically rotating the dihedral angles (the angles between the planes of the rings and the carbonyl group) and calculating the potential energy at each step. The resulting potential energy surface reveals the most stable (lowest energy) conformation, which is typically a non-planar arrangement to minimize steric hindrance between the rings. Studies on similar diaryl ketones show that the preferred conformation is a balance between electronic conjugation (favoring planarity) and steric repulsion (favoring a twisted structure). rsc.orgmdpi.com

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Dihedral Angles | Angles defining the rotation of the phenyl and pyridine (B92270) rings relative to the carbonyl group. | Potential Energy Surface (PES) Scan |

| Conformational Energy | Relative energies of different conformers to identify the most stable one. | DFT Single-Point Energy Calculations |

Understanding the electronic structure is crucial for predicting a molecule's reactivity and photophysical properties. DFT is used to calculate the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. irjweb.com For this compound, the HOMO is expected to be distributed across the electron-rich aromatic rings, while the LUMO is likely centered on the electron-withdrawing carbonyl group and the pyridine ring. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. mdpi.com

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential and electron-donating ability. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity, kinetic stability, and optical properties. mdpi.com |

DFT calculations can determine how electronic charge is distributed across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom. irjweb.com This information helps identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. uctm.edu The MEP plots the electrostatic potential onto the electron density surface of the molecule.

Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. For this compound, this would be expected around the carbonyl oxygen and the pyridine nitrogen.

Blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. This would likely be found around the carbonyl carbon and the hydrogen atoms.

Molecular Dynamics and Simulation Studies

While no specific Molecular Dynamics (MD) simulations for this compound are reported, this technique is frequently used to study the behavior of molecules over time. nih.govsut.ac.th MD simulations model the movements of atoms and molecules based on classical mechanics. Such a study could reveal how the molecule interacts with its environment, such as a solvent or a biological macromolecule like an enzyme. researchgate.netacs.org For instance, MD could simulate the binding of the compound within a protein's active site, providing insights into its stability and the nature of intermolecular interactions.

Mechanistic Computational Investigations of Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.netacs.org For example, the synthesis of this compound might involve a Grignard reaction or a Friedel-Crafts acylation. DFT calculations could be used to model the entire reaction pathway, including reactants, transition states, intermediates, and products. acs.org By calculating the energy of each species along the reaction coordinate, a detailed energy profile can be constructed. This profile helps to determine the rate-limiting step of the reaction and understand the factors that control its outcome, which is crucial for optimizing synthetic procedures. masterorganicchemistry.comlibretexts.org

Prediction of Spectroscopic Properties from First Principles

DFT calculations can predict various spectroscopic properties with a good degree of accuracy, which serves to validate the computed structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated and compared with experimental spectra to confirm the molecular structure and conformation. acs.orgacs.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net

Vibrational Spectroscopy: The frequencies and intensities of infrared (IR) and Raman spectra can be computed. researchgate.net This involves calculating the second derivatives of the energy with respect to atomic displacements. Comparing the theoretical vibrational spectrum with the experimental one helps in assigning the observed vibrational modes to specific atomic motions within the molecule.

Solvation Effects and Solvent-Molecule Interactions

Currently, there is a notable absence of published theoretical and computational studies specifically investigating the solvation effects and solvent-molecule interactions of this compound. While research into the impact of solvents on the properties and behavior of structurally related pyridine and benzoyl derivatives exists, dedicated analysis of this particular compound is not available in the scientific literature.

General principles of physical organic chemistry suggest that the solvation of this compound would be influenced by the polarity and hydrogen-bonding capabilities of the solvent. The presence of the polar carbonyl group and the nitrogen atom in the pyridine ring would allow for dipole-dipole interactions and potential hydrogen bonding with protic solvents. The aromatic rings and the bromo-substituent would contribute to van der Waals interactions.

A comprehensive understanding of these interactions would require dedicated computational modeling, such as Density Functional Theory (DFT) calculations, incorporating a solvent continuum model or explicit solvent molecules. Such studies could elucidate key parameters, including:

Solvation Energy: The energetic stabilization gained when the molecule is transferred from the gas phase to a solvent.

Specific Solvent-Molecule Interactions: Identification of key interaction sites, such as the carbonyl oxygen and the pyridine nitrogen, and the strength of their interactions with various solvent molecules (e.g., water, methanol, acetonitrile, dimethyl sulfoxide).

Conformational Changes: The influence of the solvent on the rotational barrier around the single bond connecting the benzoyl and pyridine moieties.

Without specific research data, any detailed discussion or data table regarding the solvation of this compound would be purely speculative. Future computational and experimental studies are necessary to characterize the solvent-solute interactions of this compound.

Vii. Synthesis and Evaluation of Derivatives and Analogues

Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring of 2-(2-Bromobenzoyl)-6-methylpyridine offers several positions for structural modification, primarily at the carbon atoms of the ring and the methyl group. These modifications can significantly influence the electronic properties and steric profile of the molecule.

One common approach to modify the pyridine ring is through electrophilic aromatic substitution, though the pyridine ring is generally less reactive than benzene (B151609). The introduction of activating or deactivating groups can be achieved through carefully chosen synthetic routes. For instance, nitration of the pyridine ring, followed by reduction, can yield aminopyridine derivatives.

Another key modification involves the functionalization of the 6-methyl group. This can be achieved through radical halogenation, such as bromination using N-bromosuccinimide (NBS), to yield a 6-(bromomethyl) derivative. This benzylic-like halide is a versatile intermediate for the introduction of a wide array of functional groups via nucleophilic substitution reactions. For example, reaction with alkoxides, cyanides, or amines can lead to the corresponding ethers, nitriles, or amines.

Furthermore, oxidation of the methyl group can furnish the corresponding carboxylic acid, which can then be converted into esters, amides, or other acid derivatives, further expanding the diversity of accessible analogues.

| Modification Site | Reaction Type | Reagents | Resulting Functional Group |

| Pyridine Ring | Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Pyridine Ring (from Nitro) | Reduction | Fe/HCl or H₂, Pd/C | Amino (-NH₂) |

| 6-Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) |

| 6-(Bromomethyl) Group | Nucleophilic Substitution | NaCN | Cyanomethyl (-CH₂CN) |

| 6-(Bromomethyl) Group | Nucleophilic Substitution | NaOR | Alkoxymethyl (-CH₂OR) |

| 6-Methyl Group | Oxidation | KMnO₄ or K₂Cr₂O₇ | Carboxylic Acid (-COOH) |

Diversification of the Bromophenyl Moiety

The 2-bromophenyl moiety is a key site for diversification, primarily through the versatile chemistry of the carbon-bromine bond. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. For instance, Suzuki coupling with a range of boronic acids or esters allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring. Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl functionalities. The Buchwald-Hartwig amination provides a route to arylamines by coupling with a variety of primary or secondary amines.

| Coupling Reaction | Catalyst System | Coupling Partner | Resulting Linkage |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | RB(OH)₂ | C-C (Aryl, Alkyl) |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | R-C≡CH | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | R¹R²NH | C-N (Amino) |

| Stille Coupling | Pd(PPh₃)₄ | R-Sn(Bu)₃ | C-C (Aryl, Vinyl) |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkene | C-C (Alkenyl) |

Systematic Synthesis of Library of Analogues

The generation of a comprehensive library of this compound analogues can be achieved through a combinatorial approach, leveraging the modification strategies outlined in the preceding sections. A divergent synthetic strategy would be most efficient, starting from a common intermediate and branching out to a multitude of derivatives.

A potential synthetic workflow could begin with the large-scale synthesis of this compound. This parent compound can then be subjected to parallel synthesis techniques. For instance, a portion of the parent compound can be used to generate a series of derivatives with modified pyridine rings. Another portion can be used in a variety of cross-coupling reactions to diversify the bromophenyl moiety.

Furthermore, a multi-dimensional library can be constructed by combining these modifications. For example, a derivative with a functionalized 6-methyl group can then undergo a series of cross-coupling reactions on the bromophenyl ring, leading to a matrix of analogues with variations at both positions. This systematic approach allows for a thorough exploration of the chemical space around the parent compound.

Structure-Reactivity/Property Relationship Studies (Excluding biological activity)

The synthesized library of analogues provides a valuable platform for investigating structure-reactivity and structure-property relationships. By systematically altering the structure and measuring the resulting changes in chemical and physical properties, a deeper understanding of the molecule's behavior can be obtained.

Structure-Reactivity Relationships:

The electronic nature of the substituents on both the pyridine and phenyl rings will significantly influence the reactivity of the benzoyl ketone. Electron-withdrawing groups on either ring will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its electrophilicity.

The steric hindrance around the carbonyl group, introduced by bulky substituents at the 2'-position of the phenyl ring or the 3-position of the pyridine ring, can also impact reaction rates by impeding the approach of nucleophiles.

Structure-Property Relationships:

The physical properties of the analogues, such as solubility, melting point, and chromatographic behavior, are also expected to vary with structural modifications. The introduction of polar functional groups, such as hydroxyl or amino groups, will likely increase the polarity and aqueous solubility of the compounds. Conversely, the addition of large, non-polar alkyl or aryl groups will increase lipophilicity. These changes in polarity will also directly affect the retention times of the analogues in chromatographic separations.

The conformation of the molecule, particularly the dihedral angle between the pyridine and phenyl rings, can be influenced by the nature of the substituents. This, in turn, can affect the crystalline packing and melting point of the solid-state material.

| Structural Modification | Expected Effect on Reactivity | Expected Effect on Physical Properties |

| Electron-withdrawing group on phenyl ring | Increased carbonyl electrophilicity | Higher melting point, altered solubility |

| Electron-donating group on pyridine ring | Decreased carbonyl electrophilicity | Lower melting point, altered solubility |

| Bulky substituent at 2'-position | Steric hindrance at carbonyl | Potential for conformational restriction |

| Polar functional group on pyridine ring | Minimal effect on carbonyl reactivity | Increased polarity and aqueous solubility |

Application of Analogues in Chemical Research

The diverse library of this compound analogues holds potential for various applications in chemical research, primarily as ligands in coordination chemistry and as building blocks in organic synthesis.

The presence of a pyridine nitrogen and a carbonyl oxygen creates a potential bidentate chelation site for metal ions. The electronic and steric properties of the ligand can be fine-tuned through the synthetic modifications described, allowing for the systematic study of metal-ligand interactions. These complexes could find applications in catalysis, for example, in oxidation or reduction reactions where the metal center's redox potential is modulated by the ligand environment.

The analogues themselves can serve as versatile intermediates for the synthesis of more complex molecular architectures. The functional groups introduced onto the pyridine and phenyl rings can be used as handles for further transformations, enabling the construction of novel heterocyclic systems or polycyclic aromatic compounds. For instance, intramolecular cyclization reactions could be explored to generate fused ring systems with interesting photophysical or electronic properties.

Viii. Applications in Chemical Research

2-(2-Bromobenzoyl)-6-methylpyridine as a Synthetic Building Block

The structure of this compound, featuring a brominated phenyl ring, a ketone linkage, and a substituted pyridine (B92270) ring, offers multiple reactive sites, making it a potentially versatile synthetic building block. The bromine atom on the benzoyl moiety is a key functional group that can participate in a variety of cross-coupling reactions.

Key Reactive Sites and Potential Transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| Bromo Group | Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination | Biaryl compounds, stilbenes, diarylacetylenes, N-arylated amines |

| Ketone Group | Reduction, Grignard Reaction, Wittig Reaction | Secondary alcohols, tertiary alcohols, alkenes |

| Pyridine Ring | N-oxidation, Quaternization, C-H activation | Pyridine-N-oxides, Pyridinium (B92312) salts, Functionalized pyridines |

| Methyl Group | Oxidation, Halogenation | Carboxylic acids, Halomethylpyridines |

The presence of the bromo group allows for the introduction of various aryl, alkyl, vinyl, and alkynyl substituents through palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid could yield a biaryl ketone, a structural motif present in many biologically active molecules and functional materials. Similarly, a Heck reaction could introduce an alkenyl group, leading to the synthesis of substituted stilbene analogs.

The ketone functionality can be reduced to a secondary alcohol, which can serve as a precursor for further transformations or as a key element in the final product's structure. Alternatively, reactions with organometallic reagents like Grignard reagents can lead to the formation of tertiary alcohols.

Role in the Development of Novel Organic Methodologies

The unique combination of functional groups in this compound could be leveraged to develop novel organic methodologies. For example, the molecule could be a substrate in studies aimed at developing new C-H activation or functionalization techniques. The pyridine ring, in particular, has C-H bonds that could be targeted for direct functionalization, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Furthermore, the molecule's structure could be suitable for investigating intramolecular reactions. For instance, under specific conditions, a palladium catalyst could potentially mediate an intramolecular C-H arylation, where the bromophenyl group reacts with a C-H bond on the pyridine ring to form a fused polycyclic aromatic system. The development of such a methodology would be of significant interest for the synthesis of complex heterocyclic scaffolds.

Potential as a Ligand in Catalytic Systems (e.g., Cross-Coupling Catalysis)

Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers. The this compound molecule possesses a nitrogen atom in its pyridine ring and an oxygen atom in the ketone group, which could potentially act as a bidentate ligand, chelating to a metal center.

The steric and electronic properties of this potential ligand would be influenced by the bulky bromobenzoyl group and the methyl group on the pyridine ring. These substituents could modulate the reactivity and selectivity of a metal catalyst. For instance, a palladium complex of this compound could potentially be an effective catalyst for cross-coupling reactions. The ligand's structure might influence the stability of the catalytic intermediates and the rate of the catalytic cycle. Research in this area would involve the synthesis of the metal complex and the evaluation of its catalytic activity in various transformations.

Potential Catalytic Applications:

| Type of Catalysis | Metal Center | Potential Advantages |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Enhanced stability, modulated selectivity |

| C-H Activation/Functionalization | Rhodium, Iridium, Palladium | Directing group effect, novel reactivity |

| Oxidation/Reduction Reactions | Ruthenium, Iron, Manganese | Tunable redox properties |

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound contains several features that could contribute to its participation in supramolecular assemblies and molecular recognition events.

The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. The bromine atom can also engage in halogen bonding, a type of non-covalent interaction that has gained increasing attention in crystal engineering and supramolecular design.

These non-covalent interactions could be exploited to construct well-defined supramolecular architectures, such as coordination polymers or self-assembled monolayers. Furthermore, the molecule could be designed as a receptor for specific guest molecules, where the shape and electronic properties of the binding pocket are defined by the arrangement of the functional groups. Molecular recognition studies would involve investigating the binding affinity and selectivity of this compound or its derivatives with various guest molecules using techniques such as NMR titration and X-ray crystallography.

Ix. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods can be used to synthesize 2-(2-Bromobenzoyl)-6-methylpyridine, future research should focus on developing more efficient, sustainable, and scalable synthetic routes. Current strategies often rely on multi-step processes that may involve harsh reagents or generate significant waste.

Future synthetic explorations could include:

One-Pot Methodologies: Designing a one-pot or tandem reaction sequence starting from simpler precursors like 2-bromo-6-methylpyridine (B113505) chemicalbook.com and a benzoylating agent could significantly improve efficiency by reducing the number of isolation and purification steps.

Catalytic Cross-Coupling Reactions: Investigating modern cross-coupling strategies, such as Suzuki, Stille, or Heck couplings, could provide alternative and milder pathways for introducing the benzoyl moiety or for synthesizing precursors.

C-H Activation: A forward-thinking approach would be the direct C-H functionalization of 2-methyl-6-benzoylpyridine. While challenging, the development of a regioselective bromination at the desired position on the benzoyl ring would represent a significant advancement in synthetic efficiency.

Flow Chemistry: The adoption of continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Advanced Mechanistic Investigations

A deep understanding of the reaction mechanisms involving this compound is crucial for its rational application and for the design of improved derivatives. Future work should pivot towards sophisticated computational and experimental techniques to elucidate its behavior.

Computational Modeling: The use of Density Functional Theory (DFT) can provide profound insights into the electronic structure, reactivity, and potential transition states of the molecule in various chemical transformations. As demonstrated in studies of rhodium-catalyzed cycloadditions researchgate.net, DFT can clarify reaction pathways, predict selectivity, and explain the influence of substituents.

Kinetic Studies: Detailed kinetic analysis of reactions where this compound acts as a reactant, ligand, or catalyst will help to validate theoretical models and establish precise rate laws. This data is essential for optimizing reaction conditions and understanding the rate-determining steps.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and a more complete picture of the reaction coordinate.

Development of New Catalytic Applications

The pyridine-ketone scaffold present in this compound makes it an intriguing candidate as a ligand in transition metal catalysis. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group can potentially act as a bidentate chelating system, stabilizing a metal center.

Future research in this area could focus on:

Palladium and Nickel Catalysis: Designing palladium or nickel complexes for cross-coupling reactions. The ligand's electronic and steric properties could influence the efficiency and selectivity of C-C, C-N, and C-O bond-forming reactions.

Ruthenium and Rhodium Catalysis: Exploring the potential of its ruthenium complexes in olefin metathesis, drawing inspiration from the development of Hoveyda-Grubbs type catalysts where ligand modification is key to performance. mdpi.com Similarly, rhodium complexes could be investigated for hydroformylation or cycloaddition reactions. researchgate.net

Asymmetric Catalysis: The development of chiral analogues of this compound could open the door to its use in asymmetric catalysis, a field of immense importance for the synthesis of pharmaceuticals and fine chemicals. The bromine atom serves as a convenient handle for introducing chiral auxiliaries.

Design of Next-Generation Analogues for Specific Chemical Purposes

The structure of this compound is highly amenable to modification, allowing for the rational design of next-generation analogues with tailored properties. By systematically altering its substituents, researchers can fine-tune its steric and electronic characteristics for specific applications.

Key areas for analogue design include:

Modulation of the Pyridine Ring: Replacing the methyl group with larger alkyl or aryl groups to increase steric bulk, which can influence selectivity in catalysis.

Substitution on the Benzoyl Ring: Introducing electron-donating or electron-withdrawing groups onto the benzoyl ring to modulate the electronic properties of the ligand and the coordinated metal center.

Replacement of the Bromine Atom: The bromine atom can be substituted with other functional groups via cross-coupling, providing access to a vast library of derivatives with diverse functionalities for applications in materials science or as bioconjugation linkers.

Below is a table outlining potential modifications and their intended effects.

| Modification Site | Proposed Substituent | Potential Effect | Target Application |

| Benzoyl Ring (para-position) | Methoxy (-OCH₃) | Increased electron density on the carbonyl oxygen | Enhancing ligand-metal bond strength |

| Benzoyl Ring (para-position) | Nitro (-NO₂) | Decreased electron density on the carbonyl oxygen | Modifying catalytic activity/selectivity |

| Pyridine Ring (6-position) | Isopropyl (-CH(CH₃)₂) | Increased steric hindrance around the nitrogen atom | Improving selectivity in catalysis |

| Bromine Atom Position | Replacement with a phosphine (B1218219) group (-PR₂) | Creation of a bidentate P,N-ligand | Homogeneous catalysis (e.g., Suzuki coupling) |

| Bromine Atom Position | Replacement with a boronic ester (-B(OR)₂) | Intermediate for further functionalization | Materials synthesis, medicinal chemistry |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm for accelerating discovery. nih.govmednexus.org These computational tools can be leveraged to navigate the vast chemical space associated with this compound and its analogues.

Future integration of AI/ML could involve:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the catalytic activity, reactivity, or physical properties of virtual libraries of analogues. mdpi.com This would allow researchers to prioritize the synthesis of the most promising candidates.

Reaction Optimization: Employing ML algorithms to analyze experimental data and suggest optimal conditions (e.g., catalyst loading, temperature, solvent) for synthesizing the compound or for reactions where it is used as a catalyst.

De Novo Design: Using generative models to design entirely new analogues with desired properties. These models can learn from existing chemical data to propose novel structures that a human chemist might not have conceived.

Synthetic Route Prediction: AI tools can be used to retrospectively analyze the structure of complex target molecules and propose novel, efficient synthetic pathways, potentially uncovering more effective routes to this compound and its derivatives. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromobenzoyl)-6-methylpyridine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives often employs cross-coupling reactions. For example, Sonogashira coupling (utilizing Pd catalysts and aryl halides) has been successfully applied to structurally similar compounds, yielding ~60% under optimized conditions (110°C, 4 hours in DMF with Pd(PPh₃)₄ and LiCl) . Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.4 mmol Pd(PPh₃)₄ | Critical for C–C bond formation |

| Solvent | Deoxygenated DMF | Prevents side reactions |

| Temperature | 110°C | Accelerates coupling efficiency |

| Purification | Column chromatography | Ensures product purity (>95%) |

Alternative routes (e.g., Suzuki-Miyaura coupling) may require tailored ligands (e.g., Ni-based systems) for brominated substrates .

Q. What spectroscopic and crystallographic techniques are recommended for structural validation?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6, bromobenzoyl at C2). Aromatic protons in pyridine rings typically resonate at δ 7.0–8.5 ppm, while methyl groups appear at δ 2.4–2.6 ppm .

- X-ray Crystallography : Resolves torsional angles (e.g., planar vs. non-planar conformations). For example, similar compounds exhibit π-stacking distances of 3.7 Å and linear alkyne angles (~177°) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀BrNO₂).

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo, methyl) influence reactivity in catalytic applications?

The bromine atom at the benzoyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr), while the methyl group at C6 induces steric hindrance. For example:

- Catalytic Activity : Ni complexes with pyridine ligands (e.g., [NiCl₂(2-(2-benzoxazolyl)-6-methylpyridine)]) show centrosymmetric dinuclear structures, enabling ethylene oligomerization .

- Electronic Modulation : Fluorine or chlorine substituents (cf. bromine) alter lipophilicity and π-π stacking efficiency, as seen in mGluR5 antagonists .

Q. How can computational methods resolve contradictions in spectroscopic data interpretation?

Conflicting NMR assignments (e.g., overlapping peaks) can be resolved via:

- DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data.

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding vs. van der Waals) to validate crystallographic data .

For instance, torsional angles (cis: 3.9° vs. trans: 175.1°) in related compounds were validated using DFT-optimized geometries .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Reagent Optimization : Use excess aryl halide (1.1 eq) to drive reaction completion .

- Temperature Control : Gradual heating (ramp to 110°C over 30 mins) reduces decomposition.